BAY 11-7082

概要

説明

BAY 11-7082: は、サイトカイン誘導性IκBαリン酸化の選択的かつ不可逆的な阻害剤として知られている化学化合物です。 この阻害は、活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)経路の不活性化につながります。この経路は、免疫応答、炎症、および細胞生存の調節に不可欠です .

科学的研究の応用

BAY 11-7082 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the NF-κB pathway and its role in various cellular processes.

Biology: Employed in research on inflammation, immune responses, and cell signaling.

Medicine: Investigated for its potential therapeutic effects in diseases such as multiple sclerosis, cancer, and autoimmune disorders

Industry: Utilized in the development of anti-inflammatory and anticancer drugs.

作用機序

BAY 11-7082は、IκBαのリン酸化を選択的かつ不可逆的に阻害することでその効果を発揮し、NF-κBの活性化を防ぎます。 この阻害は、炎症性サイトカイン産生の抑制と接着分子のダウンレギュレーションにつながります . さらに、this compoundはNLRP3インフラマソームのATPアーゼ活性を阻害し、抗炎症効果にさらに貢献します .

類似の化合物との比較

類似の化合物

パルテノライド: NLRP3インフラマソームも標的とする別のNF-κB阻害剤.

TPCA-1: NF-κB経路に関与するIKK2の選択的阻害剤.

独自性: : this compoundは、構成的IκBαリン酸化に影響を与えることなく、IκBαリン酸化を選択的かつ不可逆的に阻害できる点でユニークです。 この特異性は、NF-κB経路とそのさまざまな疾患における役割を研究するための貴重なツールとなっています .

生化学分析

Biochemical Properties

Bay 11-7082 interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It reduces the expression of pNF-κB, NLRP3, tumour necrosis factor-α (TNF-α), interleukin (IL)-6 and IL-1β, and blunts the phosphorylation of signal transducer and activators of transcription 3 (STAT3), thereby decreasing IL-23 levels .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it reawakens the apoptotic machinery, thereby influencing cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression . It inhibits the phosphorylation of IκB-α, essential for the release of NF-κB from the cytosolic IκB-α/ NF-κB complex . It also inactivates the E2-conjugating enzymes Ubc13 and UbcH7 and the E3 ligase LUBAC, thereby preventing the formation of Lys 63-linked and linear polyubiquitin chains .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown changes in its effects over time . It reduces cell growth and induces apoptosis of primary ATL cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, treatment with this compound (20 mg/kg/i.p.) led to a reduction in tumor weight by 50% .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . Its transport involves the inhibition of IκBα phosphorylation, leading to the inactivation of NF-κB .

Subcellular Localization

The subcellular localization of this compound involves the nuclear translocation of NF-κB, where it regulates gene expression .

準備方法

合成経路と反応条件: : BAY 11-7082は、トリエチルアミンなどの塩基の存在下で、4-メチルベンゼンスルホニルクロリドとアクリロニトリルを反応させる多段階プロセスによって合成できます。 反応は通常、穏やかな条件下で行われ、精製後に目的の生成物が得られます .

工業的製造方法: : 工業的な設定では、this compoundは、ラボでの合成プロセスをスケールアップすることで製造されます。 この化合物は、しばしば凍結乾燥粉末として供給され、さまざまな用途で使用する前にジメチルスルホキシド(DMSO)またはエタノールに再構成されます .

化学反応の分析

反応の種類: : BAY 11-7082は、以下を含むいくつかの種類の化学反応を起こします。

リン酸化の阻害: IκBαのリン酸化を選択的に阻害し、NF-κBの活性化を防ぎます.

ATPアーゼ活性の阻害: This compoundは、炎症反応に関与するNLRP3インフラマソームのATPアーゼ活性を阻害します.

一般的な試薬と条件

生成される主要な生成物: : this compoundの反応の主な結果は、NF-κBの活性化の阻害と、それに続く炎症性サイトカインと接着分子の発現の減少です .

科学研究の用途

This compoundは、科学研究において幅広い用途があり、以下が含まれます。

類似化合物との比較

Similar Compounds

Parthenolide: Another NF-κB inhibitor that also targets the NLRP3 inflammasome.

TPCA-1: A selective inhibitor of IKK2, which is involved in the NF-κB pathway.

Uniqueness: : BAY 11-7082 is unique in its ability to selectively and irreversibly inhibit IκBα phosphorylation without affecting constitutive IκBα phosphorylation. This specificity makes it a valuable tool for studying the NF-κB pathway and its role in various diseases .

特性

IUPAC Name |

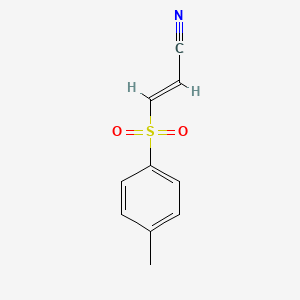

(E)-3-(4-methylphenyl)sulfonylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,1H3/b8-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEWDSDBFRHVAP-KRXBUXKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859645 | |

| Record name | 3-(4-Methylphenylsulfonyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19542-67-7 | |

| Record name | (2E)-3-[(4-Methylphenyl)sulfonyl]-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19542-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(p-Toluenesulfonyl)acrylonitrile, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Methylphenylsulfonyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(4-methylbenzenesulfonyl)prop-2-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(P-TOLUENESULFONYL)ACRYLONITRILE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y5G2A4F6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (E)-3-Tosylacrylonitrile?

A1: While initially thought to be a direct inhibitor of IκBα phosphorylation, research has revealed that (E)-3-Tosylacrylonitrile exerts its effects primarily by targeting components of the ubiquitin system [].

Q2: How does (E)-3-Tosylacrylonitrile affect the ubiquitin system?

A2: (E)-3-Tosylacrylonitrile inactivates E2-conjugating enzymes Ubc13 and UbcH7, as well as the E3 ligase LUBAC, by forming covalent adducts with their reactive cysteine residues []. This disrupts the formation of Lys63-linked and linear polyubiquitin chains, crucial for NF-κB activation.

Q3: Does (E)-3-Tosylacrylonitrile completely block NF-κB activation?

A3: While (E)-3-Tosylacrylonitrile effectively inhibits the canonical NF-κB pathway by disrupting ubiquitination, it does not completely block NF-κB activation. Studies show it primarily suppresses IKK activation rather than directly inhibiting the kinases themselves [].

Q4: Beyond NF-κB, does (E)-3-Tosylacrylonitrile affect other cellular processes?

A4: Yes, (E)-3-Tosylacrylonitrile has been shown to stimulate Lys48-linked polyubiquitin chain formation, which is associated with proteasomal degradation. It has also been shown to protect HIF1α from degradation, suggesting potential interference with the proteasome [].

Q5: What are the downstream effects of (E)-3-Tosylacrylonitrile treatment in cells?

A5: (E)-3-Tosylacrylonitrile induces apoptosis in various cell types, including leukemic T-cell lines [], HL-60 cells [], and pre-B ALL cells []. It has also been shown to enhance Fas-mediated apoptosis [, ].

Q6: What is the molecular formula and weight of (E)-3-Tosylacrylonitrile?

A6: The molecular formula of (E)-3-Tosylacrylonitrile is C10H9NO2S, and its molecular weight is 207.25 g/mol.

Q7: What is known about the structure-activity relationship of (E)-3-Tosylacrylonitrile?

A7: Studies with structural analogues, particularly those based on the 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) scaffold, have shown potential for improved antibacterial activity [, ].

Q8: Are there differences in the structure-activity relationship for anti-inflammatory and antibacterial properties?

A8: Yes, research on (E)-3-Tosylacrylonitrile analogues revealed minor differences in the structure-activity relationship for anti-inflammatory and antibacterial properties. This suggests the possibility of designing analogues with tailored activity profiles [, ].

Q9: Has (E)-3-Tosylacrylonitrile demonstrated efficacy in preclinical models?

A9: Yes, (E)-3-Tosylacrylonitrile has shown promising results in various in vitro and in vivo models. For instance, it demonstrated antiproliferative activity in U87 glioblastoma cells [], suppressed oxidative stress in rat kidney cells [, ], and protected against IMQ-induced psoriasis in a mouse model [].

Q10: What about its efficacy in the context of infectious diseases?

A10: Research has shown that (E)-3-Tosylacrylonitrile exhibits antibacterial activity against several pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [, ]. It also demonstrated in vitro efficacy against Naegleria fowleri [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。